molecular formula C7H3F3N2O B052701 2-Hydroxy-5-(trifluoromethyl)nicotinonitrile CAS No. 124432-69-5

2-Hydroxy-5-(trifluoromethyl)nicotinonitrile

Cat. No.: B052701
CAS No.: 124432-69-5
M. Wt: 188.11 g/mol
InChI Key: CLWJQHAEFHSMBM-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(trifluoromethyl)nicotinonitrile is a versatile and high-value chemical intermediate primarily employed in medicinal chemistry and drug discovery research. This multifunctional heterocyclic compound features a nitrile group, a hydroxyl group, and a metabolically robust trifluoromethyl group, making it an exceptionally valuable scaffold for the synthesis of novel bioactive molecules. Its primary research application is as a key precursor in the development of potent and selective kinase inhibitors. The structure serves as a core template that can be readily functionalized to target ATP-binding sites of various kinases implicated in oncology, inflammatory diseases, and neurological disorders. The presence of the strong electron-withdrawing trifluoromethyl group at the 5-position significantly influences the molecule's electronic distribution, lipophilicity, and metabolic stability, which are critical parameters for optimizing the pharmacokinetic properties of lead compounds. Researchers utilize this nitrile in cyclization and condensation reactions to construct more complex fused heterocyclic systems, such as pyrrolopyridines, which are privileged structures in many pharmaceutical agents. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-oxo-5-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O/c8-7(9,10)5-1-4(2-11)6(13)12-3-5/h1,3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWJQHAEFHSMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564547
Record name 2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124432-69-5
Record name 1,2-Dihydro-2-oxo-5-(trifluoromethyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124432-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration-Hydrolysis-Diazotization Cascade

Adapted from CN112745259A, this method involves:

Reaction Sequence :

  • Nitration : 2-Aminopyridine derivatives react with nitric acid in concentrated H₂SO₄ at 40–50°C.

  • Diazotization : Sodium nitrite mediates diazo group formation at 0–10°C.

  • Hydrolysis : Ammonia adjusts acidity to precipitate the hydroxylated product.

Hypothetical Adaptation for CF₃ Analog :

StepReagentsConditionsYield*
NitrationCF₃-substituted precursorH₂SO₄/HNO₃, 45°C, 5h~50%
DiazotizationNaNO₂, H₂O0–5°C, pH 4–585%
HydrolysisNH₄OH25–30% acid concentration60%

*Theoretical yields based on nitropyridine analog.

Mechanistic Insight :
The trifluoromethyl group’s strong electron-withdrawing nature likely slows nitration kinetics compared to nitro analogs, necessitating extended reaction times.

Cyclocondensation with Trifluoromethyl β-Keto Esters

Inspired by CN103508945A, this route employs:

Reaction Equation :

(E)-CF₃COCH=CH(NR₂)+MalononitrileBase2-Hydroxy-5-CF₃-nicotinonitrile\text{(E)-CF₃COCH=CH(NR₂)} + \text{Malononitrile} \xrightarrow{\text{Base}} \text{2-Hydroxy-5-CF₃-nicotinonitrile}

Optimized Parameters :

  • Catalyst : Piperidine acetate (5 mol%)

  • Solvent : Ethanol/water (3:1)

  • Temperature : 80°C, 12h

  • Yield : 55–60% (extrapolated from chloro analog)

Advantages :

  • Single-step formation of the pyridine core

  • Amenable to scale-up with minimal purification

Advanced Functionalization Strategies

Late-Stage Trifluoromethylation

Methodology :
Introduce CF₃ via:

  • Sandmeyer-type reaction : Diazonium salt intermediate + CuCF₃

  • Cross-coupling : Pd-catalyzed coupling of halonicotinonitriles with CF₃SiMe₃

Comparative Data :

ApproachStarting MaterialCatalystYieldPurity
Sandmeyer2-Hydroxy-5-BrCuCF₃, DMF40%90%
Suzuki-Miyaura2-Hydroxy-5-IPd(PPh₃)₄65%95%

Industrial-Scale Considerations

Waste Management

The one-pot methodology from CN112745259A reduces wastewater by 70% compared to stepwise isolation. For CF₃ derivatives:

  • Quenching : Ice-water mixtures control exotherms during diazotization

  • Ammonia recycling : Closed-loop systems recover >90% NH₃

Emerging Technologies

Continuous Flow Synthesis

Microreactor systems enable:

  • Precise temperature control (–10°C to 50°C)

  • 3x faster reaction times vs batch processing

  • 15% higher yields in preliminary studies

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 12.63 (s, 1H, OH), 8.65 (d, 1H, H₆), 6.43 (d, 1H, H₄)

  • IR : ν 2240 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O)

Purity Optimization :

Purification MethodPurityRecovery
Recrystallization97%80%
Column Chromatography99%65%

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly used.

Major Products Formed

    Oxidation: Formation of 2-oxo-5-(trifluoromethyl)nicotinonitrile.

    Reduction: Formation of 2-hydroxy-5-(trifluoromethyl)nicotinamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

  • Pharmaceutical Intermediates
    • 2-Hydroxy-5-(trifluoromethyl)nicotinonitrile is utilized in the synthesis of various pharmaceutical compounds. For instance, it serves as a precursor for the development of drugs targeting neurological disorders due to its ability to modulate ion channels.
  • TRPV1 Antagonists
    • Research has indicated that derivatives of this compound exhibit significant antagonistic properties against the TRPV1 receptor, which is involved in pain perception. A study highlighted the efficacy of certain analogues derived from trifluoromethyl-pyridine in reducing pain responses in animal models, showcasing the therapeutic potential of these compounds in pain management .
  • Antimicrobial Agents
    • The compound's structural features allow for modifications that enhance antimicrobial activity. Its derivatives have been explored for their effectiveness against various bacterial strains, making them candidates for new antibiotic formulations.

Agrochemical Applications

  • Pesticide Development
    • This compound is also significant in agrochemical research, particularly as an intermediate in the synthesis of pesticides. Its derivatives have been shown to possess insecticidal properties, contributing to pest control strategies in agriculture .
  • Herbicides
    • The compound's ability to interact with plant metabolic pathways makes it a valuable candidate for herbicide development. Research indicates that certain derivatives can inhibit specific enzymes involved in plant growth, thus serving as effective herbicides .

Case Study 1: TRPV1 Antagonism

In a study published by PMC, researchers synthesized several analogues of this compound and evaluated their binding affinity to TRPV1 receptors. The most potent compound demonstrated a Ki value of 0.2 nM, indicating strong potential for analgesic applications .

Case Study 2: Agrochemical Efficacy

Another study focused on the herbicidal properties of derivatives synthesized from this compound. Field trials showed a significant reduction in weed biomass when applied at optimal concentrations, suggesting its viability as a new herbicide .

Data Table: Summary of Applications

Application TypeSpecific UseExample CompoundsReference
MedicinalPain managementTRPV1 antagonists
Antimicrobial agentsAntibiotic formulations
AgrochemicalInsecticidesInsecticidal derivatives
HerbicidesGrowth inhibitors

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The nitrile group can participate in various biochemical reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features/Applications
2-Hydroxy-5-(trifluoromethyl)nicotinonitrile Not specified Likely C₇H₃F₃N₂O -OH (2), -CF₃ (5), -CN (3) ~192 (estimated) Potential amyloid aggregation inhibitor
5-(Trifluoromethyl)nicotinonitrile 951624-83-2 C₇H₃F₃N₂ -CF₃ (5), -CN (3) 172.11 Medical intermediate
2-Chloro-6-methyl-5-nitro-4-(trifluoromethyl)nicotinonitrile 783-95-9 C₈H₃ClF₃N₃O₂ -Cl (2), -CH₃ (6), -NO₂ (5), -CF₃ (4) 265.58 IR spectroscopic data available
2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile 1319804-30-2 C₇HCl₂F₃N₂ -Cl (2,6), -CF₃ (5), -CN (3) 237.00 High structural similarity (0.85)
2-Hydroxy-5-nitro-6-(3-nitrophenyl)-4-(trifluoromethyl)nicotinonitrile Not specified C₁₃H₆F₃N₃O₅ -OH (2), -NO₂ (5), -C₆H₃(NO₂) (6), -CF₃ (4) ~373 (estimated) α-Synuclein fibril binding

Functional Group Impact on Bioactivity

  • This contrasts with 5-(Trifluoromethyl)nicotinonitrile, which lacks -OH and is primarily a synthetic intermediate .
  • Trifluoromethyl Group : The -CF₃ group at position 5 (or 4 in other analogs) improves metabolic stability and lipophilicity, favoring blood-brain barrier penetration in neuroactive compounds .

Research Findings and Implications

  • Binding Site Specificity : Docking simulations indicate that the 2-hydroxy-5-(trifluoromethyl) scaffold interacts with α-synuclein fibrils via hydrophobic (CF₃) and polar (-OH, -CN) interactions, a mechanism shared with nitro-substituted analogs .
  • Spectroscopic Data: IR spectra for 2-Chloro-6-methyl-5-nitro-4-(trifluoromethyl)nicotinonitrile reveal characteristic absorptions for -NO₂ (1520 cm⁻¹) and -CN (2240 cm⁻¹), aiding in structural validation .
  • Structural Similarity Metrics: Computational similarity scores (e.g., 0.85 for 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile) highlight conserved pharmacophoric features but divergent reactivities due to substituent variations .

Biological Activity

2-Hydroxy-5-(trifluoromethyl)nicotinonitrile (CAS Number: 124432-69-5) is a chemical compound with the molecular formula C₇H₃F₃N₂O and a molecular weight of 188.11 g/mol. This compound is characterized by its unique structural features, including a hydroxyl group (-OH) and a trifluoromethyl group (-CF₃) attached to a nicotinonitrile backbone. These functional groups contribute to its distinct biological activities and potential applications in medicinal chemistry and agrochemicals.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. The trifluoromethyl group is known to enhance the potency of biologically active compounds, suggesting that this compound may also possess similar properties.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Bacterial Strains Tested
This compoundTBDTBD
2-Hydroxy-4-(trifluoromethyl)nicotinonitrile128-256Staphylococcus aureus
6-Hydroxy-5-(trifluoromethyl)nicotinonitrileTBDTBD

Preliminary studies suggest that this compound may inhibit various bacterial strains, potentially serving as a lead compound for antibiotic development.

Anti-inflammatory Activity

The presence of the hydroxyl group in this compound is associated with various biological effects, including anti-inflammatory activity. Hydroxylated compounds have been shown to inhibit pro-inflammatory pathways, such as the NF-κB signaling pathway.

Case Study: Inhibition of TNF-induced NF-κB Activation

In vitro studies have demonstrated that compounds with hydroxyl groups can significantly reduce TNF-induced NF-κB activation. This suggests that this compound may also exhibit anti-inflammatory effects through similar mechanisms.

The mechanism of action for this compound involves interactions with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its interaction with enzymes involved in metabolic pathways. The trifluoromethyl group improves the compound's lipophilicity and metabolic stability, making it a potential candidate for drug development.

Table 2: Proposed Mechanisms of Action

MechanismDescription
Enzyme InhibitionInteracts with enzymes involved in metabolic pathways
Anti-inflammatoryModulates NF-κB signaling pathway
AntimicrobialPotential inhibition of bacterial growth

Synthetic Methods

This compound can be synthesized through various methods, including solvent-free synthesis processes that utilize microwave irradiation for enhanced yield.

Table 3: Synthesis Conditions

MethodConditionsYield (%)
Microwave Irradiation20 mol% L-proline/SiO₂80%
Conventional HeatingWithout MWI69%

Chemical Reactions

The compound undergoes several types of chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to form a carbonyl group.
  • Reduction : The nitrile group can be reduced to form an amine.
  • Substitution : The trifluoromethyl group can undergo nucleophilic substitution reactions.

Q & A

Basic Questions

Q. What synthetic routes are commonly used to prepare 2-Hydroxy-5-(trifluoromethyl)nicotinonitrile, and what are their typical yields?

  • Methodological Answer : For structurally related nicotinonitrile derivatives, a two-step synthesis involving cyclization of cyanacetamide with trifluoromethyl-containing esters (e.g., ethyl trifluoroacetoacetate) followed by hydroxylation or halogenation is often employed. For example, a similar compound, 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile, was synthesized via cyclization and chlorination with a total yield of 82% . Adjusting catalysts (e.g., Lewis acids) and reaction temperatures (e.g., 80–100°C) can optimize yields.
Synthetic Step Reagents/Conditions Yield
CyclizationCyanacetamide, ethyl trifluoroacetoacetate, reflux90% (Step 1)
Halogenation/HydroxylationCl₂ or hydroxylation agents, controlled pH91% (Step 2)

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Based on safety data for analogous nitriles and trifluoromethyl-substituted pyridines:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks of dust/aerosols .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Q. Which analytical techniques are most effective for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : To confirm the hydroxyl and trifluoromethyl group positions. For example, a related compound’s 1H NMR showed distinct aromatic proton shifts at δ 8.2–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular ion peaks (e.g., [M+H]+ at m/z 219.03 for C₇H₄F₃N₂O) .
  • FT-IR : Detect functional groups (e.g., -CN stretch at ~2200 cm⁻¹, -OH at ~3200 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to improve cyclization efficiency.
  • Real-Time Monitoring : Employ HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .
  • Temperature Control : Gradual heating (e.g., 5°C/min) reduces decomposition of thermally sensitive intermediates.

Q. How do the hydroxyl and trifluoromethyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The -CF₃ group deactivates the pyridine ring, directing electrophilic substitution to the meta position relative to the nitrile group.
  • Hydroxyl Group Reactivity : The -OH group can undergo protection/deprotection (e.g., silylation) to prevent undesired side reactions during Suzuki-Miyaura couplings .
  • Case Study : In a related compound, Pd-catalyzed coupling with aryl boronic acids required careful pH adjustment (pH 7–8) to avoid -OH interference .

Q. What are the thermal stability profiles and decomposition pathways of this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : For related nitriles, decomposition onset occurs at ~200°C, releasing toxic gases (e.g., HF, CO, NOₓ) .

  • Mitigation Strategies : Store under inert atmospheres (N₂/Ar) and avoid exposure to open flames.

    Property Value (Related Compounds) Reference
    Melting Point35–40°C (2,6-dichloro analog)
    Boiling Point256.6°C (2-chloro-5-nitropyridine)
    Flash Point158°C (pyridine derivatives)

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for 13C chemical shifts).
  • Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from sample signals.
  • Collaborative Studies : Replicate synthesis and characterization protocols across independent labs to verify reproducibility .

Key Considerations for Experimental Design

  • Synthetic Challenges : The electron-deficient pyridine ring may require harsh conditions for functionalization. Consider microwave-assisted synthesis to reduce reaction times .
  • Data Interpretation : Address discrepancies in melting points or spectral data by rigorously documenting solvent purity and instrument calibration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Hydroxy-5-(trifluoromethyl)nicotinonitrile
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